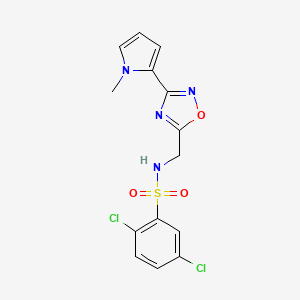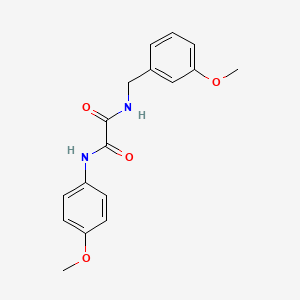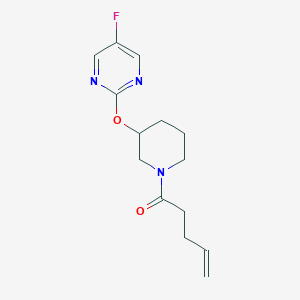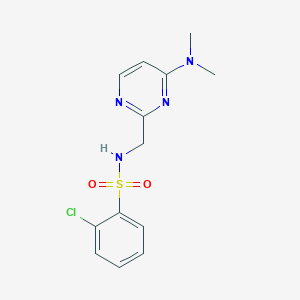![molecular formula C18H18ClN3OS2 B2591465 (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-35-4](/img/structure/B2591465.png)
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C18H18ClN3OS2 and a molecular weight of 391.931. It is not intended for human or veterinary use and is for research use only1.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. However, the specific structural details or 3D conformation are not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information about the chemical reactions involving this compound.
Physical And Chemical Properties Analysis
The compound is described as having a specific chemical structure2. However, the search results did not provide detailed physical and chemical properties such as melting point, boiling point, or solubility.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is involved in the synthesis of new pyridine derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of amide derivatives that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectral Characterization and Antibacterial Activity
Shahana and Yardily (2020) conducted research on novel compounds including (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, focusing on their structural optimization, theoretical vibrational spectra, and antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Synthesis for Antimicrobial Evaluation
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of derivatives related to the compound for in vitro antibacterial activity evaluation. Their findings suggest moderate to good antimicrobial activity in these compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Exploration of Anticancer and Antiangiogenic Effects
Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, and Rangappa (2010) investigated novel thioxothiazolidin-4-one derivatives, including this compound, for their potential in inhibiting tumor growth and tumor-induced angiogenesis in mice, indicating potential applications in cancer therapy (Chandrappa et al., 2010).
Antimycobacterial and Antifungal Applications
Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of the mentioned compound, which showed promising antimicrobial activity, suggesting its potential in treating mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Design and Synthesis for Antipsychotic Activity
Gopi, Sastry, and Dhanaraju (2017) focused on designing and synthesizing novel azodye/Schiff base/Chalcone derivatives, including this compound, assessing their antipsychotic activity, indicating potential therapeutic uses in psychiatry (Gopi, Sastry, & Dhanaraju, 2017).
Safety And Hazards
The compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. However, the search results did not provide detailed safety and hazard information.
Future Directions
The future directions for the use and study of this compound are not specified in the search results. As it is for research use only, it may be subject to ongoing scientific investigation1.
Relevant Papers
Unfortunately, the search results did not provide specific papers related to this compound. For a more comprehensive understanding, it would be beneficial to conduct a thorough literature review in scientific databases.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please consult a chemistry professional or refer to scientific literature.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOVIVGRFCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)

![N-(4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2591403.png)
